molecular formula C21H28N2O4S B272323 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide

1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide

Cat. No. B272323
M. Wt: 404.5 g/mol
InChI Key: VQBNOGBKHDSFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields of research. It is a member of the sulfonylurea class of compounds and is known to have significant effects on the physiological and biochemical processes of the body. We will also explore the future directions of research in this field.

Mechanism of Action

The mechanism of action of 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide involves the activation of KATP channels. These channels play a crucial role in regulating insulin secretion and glucose metabolism. By activating these channels, this compound can increase insulin secretion and improve glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide are significant. It has been found to increase insulin secretion and improve glucose metabolism in various animal models. It has also been found to have potential applications in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide in laboratory experiments include its specificity for KATP channels and its potential applications in the study of insulin secretion and glucose metabolism. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide. These include further studies on its mechanism of action, its potential applications in the treatment of diabetes and other metabolic disorders, and its use in the study of ion channels and glucose metabolism. Additionally, there is a need for further research to fully understand the potential toxicity of this compound and its limitations for laboratory experiments.
Conclusion:
In conclusion, 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide is a chemical compound that has significant potential for use in scientific research. Its specificity for KATP channels and potential applications in the study of insulin secretion and glucose metabolism make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action, potential toxicity, and limitations for laboratory experiments.

Synthesis Methods

The synthesis of 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide involves the reaction of 4-nitrophenol with pentyloxymagnesium bromide to form 4-(pentyloxy)phenol. This compound is then reacted with 1-naphthalenesulfonyl chloride to form 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-hydroxybenzene. Finally, this compound is reacted with piperidinecarboxylic acid to form the desired product.

Scientific Research Applications

1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide has been found to have various applications in scientific research. It has been used in the study of ion channels, specifically the ATP-sensitive potassium (KATP) channels. It has also been used in the study of insulin secretion and glucose metabolism. Additionally, it has been found to have potential applications in the treatment of diabetes and other metabolic disorders.

properties

Product Name

1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(4-pentoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H28N2O4S/c1-2-3-6-15-27-19-9-10-20(18-8-5-4-7-17(18)19)28(25,26)23-13-11-16(12-14-23)21(22)24/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H2,22,24)

InChI Key

VQBNOGBKHDSFQM-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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